An In-depth Technical Guide to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Biological Activity
An In-depth Technical Guide to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. This document details experimental protocols, summarizes key quantitative data, and explores its potential as a therapeutic agent.
Core Compound Information
| Property | Value |
| Chemical Name | 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione |
| CAS Number | 57965-21-6 |
| Molecular Formula | C₁₁H₉F₃O₃ |
| Molecular Weight | 246.18 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
| InChI Key | NNEIYSHJFCLFES-UHFFFAOYSA-N |
Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione
The primary synthetic route to 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione is a Claisen condensation reaction. This method involves the base-mediated condensation of 3'-methoxyacetophenone with an excess of ethyl trifluoroacetate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of structurally similar β-diketones.
Materials:
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3'-Methoxyacetophenone
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Sodium Hydride (60% dispersion in mineral oil)
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Ethyl trifluoroacetate
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Dry Tetrahydrofuran (THF)
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Hydrochloric acid (1 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate
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Petroleum ether
Procedure:
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A solution of 3'-methoxyacetophenone (1.0 mmol) in dry THF (15 mL) is added to a stirred suspension of sodium hydride (1.5 mmol) in dry THF (5 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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The resulting mixture is stirred at 0°C for 30 minutes.
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Ethyl trifluoroacetate (1.2 mmol) is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for 10-12 hours, with progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the careful addition of 1 M HCl at 0°C until the mixture is acidic.
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The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione.
Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione | 56.0 - 60.0 | Not available |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 38 - 40 | 224 |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Solid | Not available |
Spectral Data
Detailed NMR, IR, and mass spectrometry data for 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione are not explicitly available in the reviewed literature. The expected spectral characteristics are outlined below based on its chemical structure and data from analogous compounds.
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¹H NMR: Expected signals would include aromatic protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring, a singlet for the methoxy group protons, and a singlet for the methylene protons between the two carbonyl groups.
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¹³C NMR: Aromatic carbons, two carbonyl carbons, a methylene carbon, a methoxy carbon, and a trifluoromethyl carbon (likely showing a quartet due to C-F coupling) are anticipated.
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.
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IR Spectroscopy: Characteristic absorption bands would be observed for C-H stretching of the aromatic ring and alkyl groups, C=O stretching of the diketone, C-O stretching of the methoxy group and the ether linkage, and strong C-F stretching bands.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Biological Activity and Potential Applications
Recent studies have highlighted the potential of unsymmetrical trifluoromethyl methoxyphenyl β-diketones, including the 3-methoxy isomer, as promising candidates for anticancer and antibacterial agents.[1][2]
Anticancer and Antibacterial Properties
Research has shown that copper(II) complexes of these β-diketones exhibit significant biological activity.[1] The parent ligand, 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, and its metal complexes have been evaluated for their cytotoxic and antimicrobial effects.
Proposed Mechanism of Action
Molecular docking studies suggest that these compounds may exert their biological effects through the inhibition of key cellular enzymes.[1] The proposed mechanism involves the interaction with and inhibition of:
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Ribonucleotide Reductase (RNR): Specifically, the R2 subunit. RNR is a crucial enzyme for DNA synthesis and repair, making it a well-established target for anticancer drugs.[1]
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Heat Shock Proteins (Hsp70 and Hsp90): These chaperones are involved in maintaining protein homeostasis and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1]
Caption: Proposed mechanism of action for the biological activity of the title compound.
The dual-targeting of these pathways presents a promising strategy for the development of novel therapeutics with enhanced efficacy and the potential to overcome drug resistance. Further research is warranted to fully elucidate the mechanism of action and to optimize the therapeutic potential of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione and its derivatives.




